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Cat. No.: B15606547 Get Quote

Audience: Researchers, Scientists, and Drug Development Professionals

Core Subject: An in-depth examination of AMG 837, a selective partial agonist for the G-protein

coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). This

document details its mechanism of action, pharmacological profile, and the experimental

methodologies used for its characterization.

Introduction
G-protein coupled receptor 40 (GPR40) has emerged as a significant therapeutic target for

type 2 diabetes mellitus (T2DM)[1][2][3]. Primarily expressed on pancreatic β-cells, GPR40 is

activated by medium and long-chain free fatty acids (FFAs), leading to the potentiation of

glucose-dependent insulin secretion (GDIS)[1][2]. Synthetic agonists targeting this receptor

offer a therapeutic strategy to enhance insulin release in a glucose-sensitive manner, thereby

minimizing the risk of hypoglycemia associated with other secretagogues like sulfonylureas[4]

[5].

AMG 837 is a potent, orally bioavailable, and selective synthetic partial agonist of GPR40[4][6]

[7]. Developed through the optimization of a high-throughput screening hit, it belongs to a class

of β-substituted phenylpropanoic acids[5][6]. Preclinical studies in rodent models have

demonstrated its efficacy in improving glucose tolerance by stimulating insulin secretion,

supporting its potential for clinical development in the treatment of T2DM[4][5][8]. This guide

provides a detailed overview of the core science underpinning AMG 837's function.
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Mechanism of Action and Signaling Pathway
GPR40 couples predominantly to the Gαq class of G-proteins[3][5]. Upon activation by an

agonist such as AMG 837, the Gαq subunit stimulates phospholipase C (PLC). PLC then

hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol

1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the

endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm[3].

This rise in intracellular Ca2+ is a key signal that augments glucose-stimulated insulin secretion

from pancreatic β-cells[3][5]. The activity of GPR40 agonists is glucose-dependent; they do not

significantly potentiate insulin secretion at low glucose concentrations but show robust activity

at higher glucose levels[4][8].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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